![molecular formula C16H17N3O2 B5714485 N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine](/img/structure/B5714485.png)
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, also known as DYRK1A inhibitor, is a small molecule compound that has been studied extensively in scientific research. It has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, Down syndrome, and cancer.
Mecanismo De Acción
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine is a potent inhibitor of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been found to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has been found to have several biochemical and physiological effects. It has been found to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has several advantages for lab experiments. It is a potent inhibitor of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, and it has been found to have potential therapeutic applications in various diseases. However, it also has some limitations. It is a small molecule compound, and it may have limited bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine. One future direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is to study its pharmacokinetic properties and optimize its bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine for therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine involves several steps. The first step is the synthesis of 2,3-dimethoxybenzaldehyde, which is then reacted with hydrazine hydrate to form 2,3-dimethoxybenzohydrazide. The second step involves the reaction of 2,3-dimethoxybenzohydrazide with 2-bromoacetophenone to form N-(2,3-dimethoxybenzyl)-2-bromoacetophenone. The final step involves the reaction of N-(2,3-dimethoxybenzyl)-2-bromoacetophenone with 4-aminophenol to form N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine.
Aplicaciones Científicas De Investigación
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, Down syndrome, and cancer.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-15-5-3-4-12(16(15)21-2)9-17-13-7-6-11-10-18-19-14(11)8-13/h3-8,10,17H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWWPUYFMLCYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5457537 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.